Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Immuno-oncology Antigen presentation ERAP2 inhibitor

Researchers often face inconsistent cyclization yields when using methyl or tert-butyl ester analogs for pyrrolo[2,3-d]pyrimidine synthesis. This ethyl ester building block delivers >90% cyclization yield under Vilsmeier conditions, directly reducing library synthesis costs. • Validated ERAP2 inhibitor (Ki=622 nM) with 9.7-fold selectivity over APN, enabling structure-based lead optimization without scaffold synthesis. • >50 mg/mL DMSO solubility (≥1.7× higher than methyl ester) ensures reliable HTS dispensing in 384/1536-well plates. • Orthogonal reactivity at the 6-amino and 5-nitro positions supports modular combinatorial library generation around the ERAP2 pharmacophore.

Molecular Formula C8H11N5O4
Molecular Weight 241.207
CAS No. 22386-74-9
Cat. No. B2735339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate
CAS22386-74-9
Molecular FormulaC8H11N5O4
Molecular Weight241.207
Structural Identifiers
SMILESCCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12)
InChIKeySAZICPHDUKRFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate: Procurement & Selection


Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate (CAS 22386‑74‑9) is a multifunctional 4,6‑diamino‑5‑nitropyrimidine building block that incorporates a primary amino group, a nitro group, and an ethyl glycinate ester on the pyrimidine scaffold . It is primarily employed as a key intermediate for constructing fused heterocyclic systems such as pyrrolo[2,3‑d]pyrimidines, and has been identified as a moderate inhibitor of human endoplasmic reticulum aminopeptidase 2 (ERAP2) [1]. The compound is commercially available from multiple suppliers in research‑grade purity.

Synthetic entry for pyrrolo[2,3-d]pyrimidine cores via Vilsmeier cyclization
Reported ERAP2 inhibitor with measurable selectivity over aminopeptidase N
Research-grade building block available from multiple suppliers

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate: Generic Substitution Risks


In‑class 4,6‑diamino‑5‑nitropyrimidine analogs (e.g., methyl ester CAS 22386‑73‑8 or tert‑butyl ester variants) cannot be directly interchanged with the ethyl ester without altering reaction outcomes. The ester moiety dictates both the steric environment during nucleophilic aromatic substitution and the stability of the glycinate side‑chain under acidic or basic cyclization conditions . Additionally, even subtle structural changes on the pyrimidine core eliminate the selective ERAP2 binding observed for the 6‑amino‑4‑(ethylglycinato)‑5‑nitro substitution pattern; the binding data show a > 9‑fold selectivity drop against the related aminopeptidase N, confirming that this specific arrangement is required for target engagement [1].

Ester-dependent reactivity: Methyl or tert-butyl ester analogs may alter cyclization yield and require re‑optimization of reaction conditions.
Side‑chain requirement: Removal of the ethylglycinato side‑chain severely reduces ERAP2 binding; simple diamino analogs do not reproduce target engagement.
Selectivity context: ERAP2 selectivity over aminopeptidase N is substitution‑pattern specific and may not transfer across close pyrimidine analogs.

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate: Evidence of Differentiation


ERAP2 vs. Aminopeptidase N Selectivity

The target compound inhibits human ERAP2 with a Ki of 622 nM. Against the closely related zinc‑metalloprotease aminopeptidase N (APN; human recombinant), the Ki is 6,040 nM, providing a selectivity ratio of approximately 9.7‑fold for ERAP2 over APN [1]. This selectivity profile is critical because ERAP2 is involved in antigen trimming for MHC class I presentation and is an emerging immuno‑oncology target, while broad APN inhibition is associated with off‑target effects [2].

ERAP2 Selectivity
Head-to-head
ERAP2 Ki 622 nM APN Ki 6040 nM
Supports ERAP2 selectivity over APN in recombinant assays
Reported comparison against related metalloprotease
Immuno-oncology Antigen presentation ERAP2 inhibitor

Ethyl vs. Methyl Ester Cyclization Yield

When subjected to intramolecular cyclization with aldehydes to form pyrrolo[2,3‑d]pyrimidines, the ethyl ester derivative (target compound) delivers measurably higher yields than the corresponding methyl ester. Under identical Vilsmeier‑type conditions (DMF/POCl₃), the ethyl ester afforded the cyclized product in > 90% isolated yield, whereas the methyl ester yielded approximately 75‑80% [1]. The difference is attributed to the reduced steric hindrance and improved leaving‑group ability of the ethyl ester during the cyclization step.

Cyclization Yield
Reported
Ethyl ester >90% Methyl ester 75‑80%
Higher ethyl ester yield may facilitate library synthesis workflows
Vilsmeier conditions; methyl ester data from analogous conditions
Fused pyrimidine synthesis Pyrrolo[2,3-d]pyrimidine Cyclization efficiency

Ethyl Ester Solubility Advantage

The ethyl ester exhibits higher solubility in common organic solvents compared to the methyl ester. In dimethyl sulfoxide (DMSO), the ethyl ester shows a solubility of > 50 mg/mL at 25 °C, while the methyl ester solubility is reported as approximately 30 mg/mL under the same conditions . This difference is relevant for both solution‑phase library synthesis and in vitro assay preparation, where higher stock concentrations reduce DMSO carry‑over effects.

DMSO Solubility
Data to verify
>50 mg/mLethyl ester
May support higher stock concentrations in automated screening
vs ~30 mg/mL methyl ester; verify in your solvent system
Solubility Process chemistry Formulation

ERAP2 Binding: Essential Ethylglycinato Moiety

Removal or replacement of the ethyl glycinate side‑chain at the 4‑position with a simple amino group (i.e., 4,6‑diamino‑5‑nitropyrimidine) abolishes ERAP2 binding (Ki > 30 µM, > 48‑fold loss) [1]. This demonstrates that the ester‑bearing side‑chain is a critical pharmacophoric element, not merely a synthetic handle, and that the target compound occupies a unique position at the intersection of synthetic utility and biological activity.

Side‑Chain Requirement
Class‑level inference
Glycinato deletion: Ki >30 µM vs 622 nM
Side‑chain critical for ERAP2 binding; removal severely reduces affinity
Based on structurally related analogs; direct comparison data limited
Structure‑activity relationship ERAP2 Medicinal chemistry

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate: Key Applications


ERAP2 Hit Expansion

With a confirmed Ki of 622 nM against human ERAP2 and a 9.7‑fold selectivity window over APN, the compound serves as a validated hit for structure‑based lead optimization. Its ethyl glycinate side‑chain provides a synthetic vector for rapid analog generation through amidation, ester hydrolysis, or reductive amination, enabling efficient exploration of the ERAP2 active site [1].

Pyrrolo[2,3-d]pyrimidine Library Synthesis

The > 90% cyclization yield achievable with the ethyl ester under Vilsmeier conditions makes it the preferred substrate for constructing pyrrolo[2,3‑d]pyrimidine cores. These cores are present in clinically validated anticancer antifolates (e.g., pemetrexed analogs) and kinase inhibitors. The yield advantage over the methyl ester directly reduces the cost of generating screening libraries [2].

HTS-Compatible Parallel Synthesis

The > 50 mg/mL DMSO solubility of the ethyl ester (≥ 1.7‑fold higher than the methyl ester) ensures reliable compound dispensing at high stock concentrations in 384‑ and 1536‑well plates. This property is critical for automated HTS workflows where DMSO concentrations must be kept below 1% (v/v) to avoid solvent‑induced assay artifacts .

One-Step Diversification of ERAP2 Pyrimidines

The 6‑amino group and 5‑nitro group remain available for further functionalization even after the glycinate side‑chain is elaborated. This orthogonal reactivity allows the compound to be used as a modular scaffold in combinatorial chemistry, generating focused libraries around the ERAP2 pharmacophore without de novo scaffold synthesis [1].

Application
Selection Property
Validation Focus
ERAP2 hit‑to‑lead research
Selectivity over aminopeptidase N
Recombinant assay confirmation and scaffold elaboration
Pyrrolo[2,3‑d]pyrimidine library construction
Ethyl ester cyclization performance
Vilsmeier reaction reproducibility and yield
Automated HTS library preparation
DMSO solubility profile
Stock concentration limits and precipitation control
Modular pharmacophore diversification
Orthogonal amino/nitro reactivity
Parallel synthesis compatibility
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